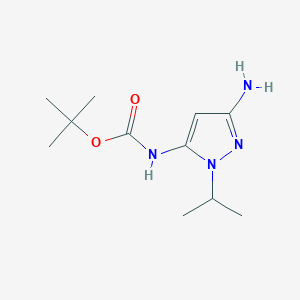
Tert-butyl N-(5-amino-2-propan-2-ylpyrazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(5-amino-2-propan-2-ylpyrazol-3-yl)carbamate, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme involved in the activation of B cells and other immune cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
Mechanism of Action
TAK-659 works by inhibiting the activity of BTK, which is a key enzyme involved in the activation of B cells and other immune cells. BTK is essential for the survival and proliferation of B cells, and its inhibition leads to the suppression of B cell signaling and activation. This, in turn, leads to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 include the inhibition of B cell activation and proliferation, the suppression of the immune response, and the inhibition of tumor growth. TAK-659 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
The advantages of TAK-659 for lab experiments include its potent and selective inhibition of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. TAK-659 is also well-tolerated in preclinical studies, making it a safe and reliable compound to use in lab experiments. The limitations of TAK-659 include its complex synthesis method, which requires expertise in organic chemistry and medicinal chemistry. TAK-659 is also a relatively new compound, and further studies are needed to fully understand its potential as a therapeutic agent.
Future Directions
There are several future directions for the study of TAK-659. One potential direction is the further investigation of its efficacy in various B cell malignancies and autoimmune diseases. Another direction is the development of TAK-659 as a therapeutic agent for these diseases. Additionally, the study of the mechanism of action of TAK-659 and its effects on other signaling pathways may lead to the discovery of new therapeutic targets. Overall, TAK-659 holds great promise as a potential treatment for various diseases, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of tert-butyl carbamate with 5-amino-2-propan-2-ylpyrazole to form the intermediate compound. This intermediate is then reacted with a coupling reagent and a BTK inhibitor to form TAK-659. The synthesis of TAK-659 is a complex process that requires expertise in organic chemistry and medicinal chemistry.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, TAK-659 has shown potent anti-tumor activity and has been well-tolerated by the animals. TAK-659 has also been studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus, where it has shown promising results in reducing inflammation and autoimmunity.
properties
IUPAC Name |
tert-butyl N-(5-amino-2-propan-2-ylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-7(2)15-9(6-8(12)14-15)13-10(16)17-11(3,4)5/h6-7H,1-5H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQAHFTYHOKXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

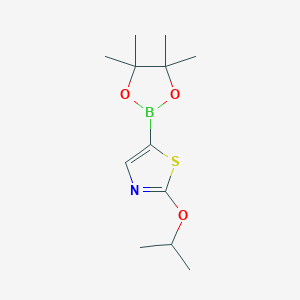

![Ethyl 4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2472598.png)
![2-[(2-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2472599.png)
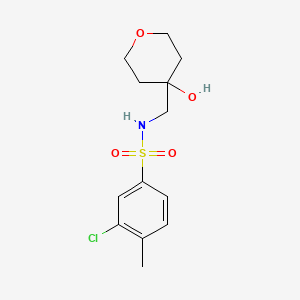


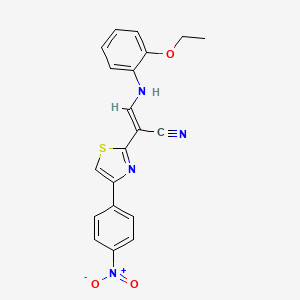
![2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2472610.png)

![1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472612.png)

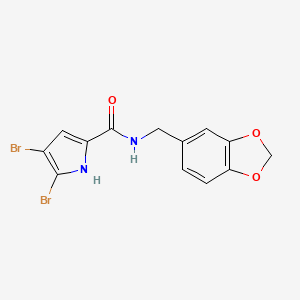
![N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2472615.png)